molecular formula C10H7KO4S B3275765 Potassium naphthalen-1-yl sulfate CAS No. 6295-74-5

Potassium naphthalen-1-yl sulfate

Cat. No.: B3275765
CAS No.: 6295-74-5
M. Wt: 262.33 g/mol
InChI Key: UUFYFJKBDIRBJH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium naphthalen-1-yl sulfate is an organic compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of a sulfate group attached to the naphthalene ring, specifically at the 1-position. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium naphthalen-1-yl sulfate can be synthesized through the sulfonation of naphthalene followed by neutralization with potassium hydroxide. The reaction typically involves the following steps:

    Sulfonation: Naphthalene is treated with sulfuric acid to form naphthalene-1-sulfonic acid. [ \text{C}{8} + \text{H}{4} \rightarrow \text{C}{7}\text{SO}{2}\text{O} ]

    Neutralization: The resulting naphthalene-1-sulfonic acid is then neutralized with potassium hydroxide to form this compound. [ \text{C}{7}\text{SO}{10}\text{H}{3}\text{K} + \text{H}_{2}\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where naphthalene is continuously fed and reacted with sulfuric acid. The neutralization step is carried out in a separate reactor where potassium hydroxide is added to the sulfonic acid solution. The product is then purified and dried to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions: Potassium naphthalen-1-yl sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form naphthalene-1,4-dicarboxylic acid.

    Reduction: It can be reduced to form naphthalene.

    Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products:

    Oxidation: Naphthalene-1,4-dicarboxylic acid.

    Reduction: Naphthalene.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Potassium naphthalen-1-yl sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in sulfonation reactions.

    Biology: It is used in the study of enzyme inhibition and as a model compound in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    Sodium naphthalen-1-yl sulfate: Similar in structure but with sodium as the counterion.

    Naphthalene-1-sulfonic acid: The parent sulfonic acid without the potassium counterion.

    Naphthalene-2-sulfonic acid: A positional isomer with the sulfate group at the 2-position.

Uniqueness: Potassium naphthalen-1-yl sulfate is unique due to its specific positioning of the sulfate group and the presence of potassium as the counterion. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.

Properties

IUPAC Name

potassium;naphthalen-1-yl sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S.K/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFYFJKBDIRBJH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7KO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium naphthalen-1-yl sulfate
Reactant of Route 2
Potassium naphthalen-1-yl sulfate
Reactant of Route 3
Reactant of Route 3
Potassium naphthalen-1-yl sulfate
Reactant of Route 4
Potassium naphthalen-1-yl sulfate
Reactant of Route 5
Reactant of Route 5
Potassium naphthalen-1-yl sulfate
Reactant of Route 6
Potassium naphthalen-1-yl sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.